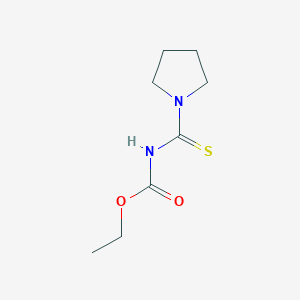

Ethyl (pyrrolidin-1-ylcarbonothioyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of ethyl (pyrrolidin-1-ylcarbonothioyl)carbamate involves the reaction of pyrrolidine with ethyl isothiocyanate under specific conditions. The reaction typically occurs in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature for several hours. The product is then purified using standard techniques such as recrystallization or column chromatography .

Analyse Des Réactions Chimiques

Ethyl (pyrrolidin-1-ylcarbonothioyl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of the corresponding amines.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of various substituted derivatives.

Applications De Recherche Scientifique

Ethyl (pyrrolidin-1-ylcarbonothioyl)carbamate is widely used in scientific research, particularly in the following areas:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.

Biology: The compound is employed in proteomics research to study protein interactions and functions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of ethyl (pyrrolidin-1-ylcarbonothioyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of protein-protein interactions .

Comparaison Avec Des Composés Similaires

Ethyl (pyrrolidin-1-ylcarbonothioyl)carbamate can be compared with other similar compounds, such as:

Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and exhibit similar chemical and biological properties.

Carbamate derivatives: These compounds contain the carbamate functional group and are used in various applications, including as pesticides and pharmaceuticals.

Thiocarbamate derivatives: These compounds contain the thiocarbamate functional group and are known for their use in agriculture and industry.

This compound stands out due to its unique combination of the pyrrolidine and carbamate functional groups, which confer specific chemical reactivity and biological activity .

Activité Biologique

Ethyl (pyrrolidin-1-ylcarbonothioyl)carbamate is a compound that has garnered attention in various fields of biological research due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, antioxidant properties, cytoprotective effects, and comparisons with related compounds.

Chemical Structure and Properties

This compound has the molecular formula C8H14N2O2S and a molecular weight of 202.28 g/mol. Its structure includes both a pyrrolidine ring and a carbamate functional group, which contribute to its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound primarily involves its interactions with proteins and enzymes. These interactions can lead to:

- Inhibition of Enzyme Activity : The compound can alter the function of specific enzymes, potentially leading to therapeutic effects in various diseases.

- Modulation of Protein-Protein Interactions : By binding to proteins, it may influence cellular signaling pathways and biological responses.

Antioxidant Properties

Recent studies have demonstrated that derivatives containing the pyrrolidin-1-ylcarbonothioyl moiety exhibit significant antioxidant activity. For instance, a derivative with this structure was found to be a potent radical scavenger in various in vitro assays, including:

- DPPH Assay : A common method used to evaluate the free radical scavenging ability of compounds.

- Ferrous Ion Reduction Assay : This assay measures the ability to reduce Fe3+ to Fe2+, indicating antioxidant potential .

The antioxidant mechanism is believed to involve hydrogen and electron transfer processes, stabilizing free radicals effectively.

Cytoprotective Effects

This compound has shown promising cytoprotective effects, particularly against oxidative stress. In studies using human red blood cells (RBCs), certain derivatives demonstrated:

- High Cytoprotective Activity : At sublytic concentrations, these compounds protected RBC membranes from oxidative damage induced by agents like AAPH.

- Haemolytic Activity : The haemolytic potency was found to be concentration-dependent, with some derivatives causing shape transformations in RBCs at higher concentrations .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Type | Description | Biological Activity |

|---|---|---|

| Pyrrolidine Derivatives | Share the pyrrolidine ring structure; exhibit similar chemical properties. | Varies widely; some show cytotoxicity. |

| Carbamate Derivatives | Contain the carbamate functional group; used in pharmaceuticals. | Often act as enzyme inhibitors. |

| Thiocarbamate Derivatives | Known for agricultural applications; contain thiocarbamate groups. | Some exhibit antimicrobial properties. |

The unique combination of both pyrrolidine and carbamate functional groups in this compound gives it distinct reactivity and biological activity not fully replicated in other similar compounds .

Propriétés

IUPAC Name |

ethyl N-(pyrrolidine-1-carbothioyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2S/c1-2-12-8(11)9-7(13)10-5-3-4-6-10/h2-6H2,1H3,(H,9,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTNVDVQOFXZZOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC(=S)N1CCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.